molecular formula C15H20F2N2O2 B14768871 2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline

2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline

Cat. No.: B14768871
M. Wt: 298.33 g/mol
InChI Key: VJODXYQIZBQEHV-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety connected via a tetrahydropyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized and subsequently difluorinated using reagents such as diethylaminosulfur trifluoride.

    Attachment of the Aniline Moiety: The difluoropyrrolidine intermediate is then reacted with an aniline derivative under conditions that facilitate nucleophilic substitution.

    Introduction of the Tetrahydropyran-2-yloxy Group: The final step involves the protection of the aniline nitrogen with a tetrahydropyran-2-yloxy group, typically using tetrahydropyranyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aniline and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted anilines.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Chemistry: Employed in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety is known to enhance binding affinity and specificity, while the tetrahydropyran-2-yloxy group provides stability and solubility. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluoropyrrolidin-1-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of tetrahydropyran-2-yloxy.

    2-(3,3-Difluoropyrrolidin-1-yl)-4-hydroxyaniline: Contains a hydroxy group instead of tetrahydropyran-2-yloxy.

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is unique due to the presence of the tetrahydropyran-2-yloxy group, which imparts distinct physicochemical properties, such as increased solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-4-(oxan-2-yloxy)aniline

InChI

InChI=1S/C15H20F2N2O2/c16-15(17)6-7-19(10-15)13-9-11(4-5-12(13)18)21-14-3-1-2-8-20-14/h4-5,9,14H,1-3,6-8,10,18H2

InChI Key

VJODXYQIZBQEHV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC(=C(C=C2)N)N3CCC(C3)(F)F

Origin of Product

United States

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